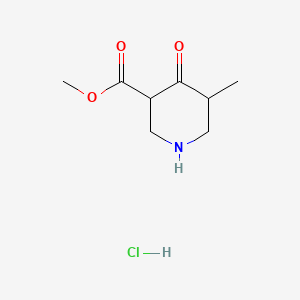
methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride, is a chemical compound with the molecular formula C8H14NO3. It is a crystalline powder that is primarily used for research purposes. This compound is part of the piperidone family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride typically involves the catalytic hydrogenation of pyridine derivatives. This process can be carried out using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, which yields the corresponding tertiary propargylamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes on a larger scale. The use of high-pressure reactors and continuous flow systems could enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium or platinum catalysts.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride has several scientific research applications:
Chemistry: Used as a starting material in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride involves its interaction with specific molecular targets. The compound can act as an intermediate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its chemical structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-oxo-3-piperidinecarboxylate hydrochloride: Similar in structure and used in similar applications.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: Another piperidone derivative with distinct chemical properties.
Uniqueness
3-Methyl-5-methoxycarbonyl-4-piperidone hydrochloride stands out due to its specific functional groups, which confer unique reactivity and potential biological activity. Its methoxycarbonyl group, in particular, allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C8H14ClNO3 |
|---|---|
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
methyl 5-methyl-4-oxopiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-5-3-9-4-6(7(5)10)8(11)12-2;/h5-6,9H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
JTZAAEGXSGIXFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC(C1=O)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















